Octadeca-8,10,15-trienoic acid
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Overview
Description
Octadeca-8,10,15-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds. This compound is one of the many structural and configurational isomers of octadecatrienoic acid, which differ in the position of the double bonds and their cis (Z) or trans (E) configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-8,10,15-trienoic acid can be achieved through various methods, including enzymatic oxidation and chemical synthesis. One common method involves the enzymatic oxidation of γ-linolenic acid (octadeca-6,9,12-trienoic acid) using specific enzymes found in red algae . This process leads to the formation of this compound along with other products.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources such as plant seed oils. Techniques like reversed-phase high-performance liquid chromatography (HPLC) are used to separate and purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: Octadeca-8,10,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas is used in the presence of a catalyst to reduce the double bonds.
Substitution: Substitution reactions can occur at the double bonds, where halogens or other substituents replace hydrogen atoms.
Major Products:
Oxidation Products: Tetraenoic acids and hydroxy acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Scientific Research Applications
Octadeca-8,10,15-trienoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable plastics and other eco-friendly materials.
Mechanism of Action
The mechanism of action of octadeca-8,10,15-trienoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor . Additionally, it can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family .
Comparison with Similar Compounds
Octadeca-8,10,15-trienoic acid can be compared with other similar compounds, such as:
α-Linolenic Acid (Octadeca-9,12,15-trienoic acid): Found in many cooking oils and known for its health benefits.
γ-Linolenic Acid (Octadeca-6,9,12-trienoic acid): Found in evening primrose oil and used for its anti-inflammatory properties.
α-Eleostearic Acid (Octadeca-9,11,13-trienoic acid): The main component of tung oil, used in industrial applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and benefits.
Properties
CAS No. |
488097-31-0 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-8,10,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-11H,2,5-7,12-17H2,1H3,(H,19,20) |
InChI Key |
DUMPIXSPPJMEED-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC=CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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